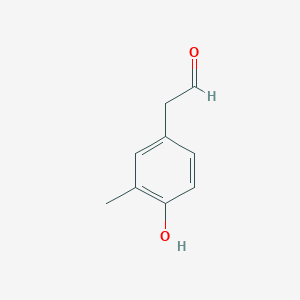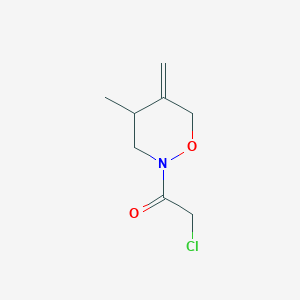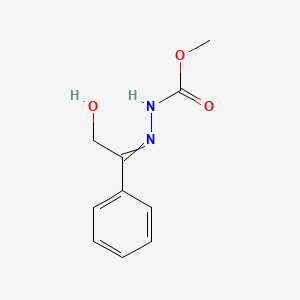
4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl- is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl- typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction can be carried out under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . Industrial production methods may involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield .
Analyse Chemischer Reaktionen
4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has diverse scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development and other biomedical applications .
Wirkmechanismus
The mechanism of action of 4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in its structure play a crucial role in its biological activity. The compound can form stable conjugates with biomolecules, which can then modulate cellular processes and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl- include other thiazolidine derivatives and thiazole-containing compounds. These compounds share the five-membered ring structure with sulfur and nitrogen atoms but may differ in their substituents and overall properties. The uniqueness of 4-Thiazolidinecarboxylicacid, 5-ethyl-2,2,5-trimethyl- lies in its specific substituents, which confer distinct chemical and biological properties .
List of Similar Compounds::- Thiazolidine
- Thiazole
- Thiazolidinone
- Thiazolidinedione
Eigenschaften
CAS-Nummer |
792843-10-8 |
|---|---|
Molekularformel |
C9H17NO2S |
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
5-ethyl-2,2,5-trimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO2S/c1-5-9(4)6(7(11)12)10-8(2,3)13-9/h6,10H,5H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
GRVWFFDJJFDJJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(NC(S1)(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)




